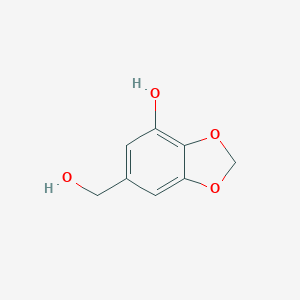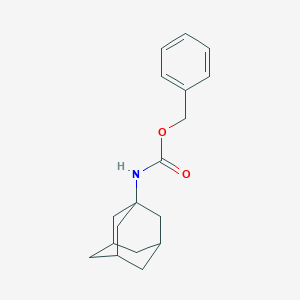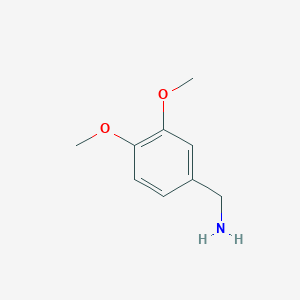![molecular formula C9H16O5 B142268 2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid CAS No. 148379-84-4](/img/structure/B142268.png)
2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid, also known as EEHA, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. EEHA is a derivative of arachidonic acid, which is a polyunsaturated fatty acid found in the cell membranes of animals. In
作用機序
The mechanism of action of 2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid is not fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is involved in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, 2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid reduces the production of cytokines and reactive oxygen species, which contribute to the development of cardiovascular disease.
生化学的および生理学的効果
2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory properties, 2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid has been found to have antioxidant properties, which can protect cells from oxidative damage. Additionally, 2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One advantage of using 2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid in lab experiments is its ability to inhibit the production of cytokines and reactive oxygen species, which can be beneficial in the study of various diseases. Additionally, 2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid has been shown to have low toxicity, which makes it a safer alternative to other anti-inflammatory drugs. However, one limitation of using 2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of 2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid. One area of research is in the development of new drugs based on the structure of 2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid. Additionally, further research is needed to fully understand the mechanism of action of 2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid and its potential uses in the treatment of various diseases. Finally, more research is needed to explore the potential side effects of 2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid and its safety for human use.
In conclusion, 2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. Its anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of various diseases, particularly cardiovascular disease. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential uses and limitations.
合成法
2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid can be synthesized through a multi-step process starting with arachidonic acid. The first step involves the protection of the carboxylic acid group of arachidonic acid with a tert-butyl group. This is followed by the reduction of the double bond in the fatty acid chain using lithium aluminum hydride. The resulting alcohol is then protected with a benzyl group, and the tert-butyl group is removed. The final step involves the oxidation of the alcohol to form 2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid.
科学的研究の応用
2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid has been shown to have potential uses in various research applications. One of the most promising areas of research is in the study of cardiovascular disease. 2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid has been found to inhibit the production of cytokines, which are involved in the inflammatory response that contributes to the development of cardiovascular disease. Additionally, 2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid has been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells and contribute to the development of cardiovascular disease.
特性
CAS番号 |
148379-84-4 |
|---|---|
製品名 |
2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid |
分子式 |
C9H16O5 |
分子量 |
204.22 g/mol |
IUPAC名 |
2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid |
InChI |
InChI=1S/C9H16O5/c1-2-13-9-4-3-6(10)7(14-9)5-8(11)12/h6-7,9-10H,2-5H2,1H3,(H,11,12)/t6-,7+,9-/m0/s1 |
InChIキー |
NXASXPYXISFSJE-OOZYFLPDSA-N |
異性体SMILES |
CCO[C@@H]1CC[C@@H]([C@H](O1)CC(=O)O)O |
SMILES |
CCOC1CCC(C(O1)CC(=O)O)O |
正規SMILES |
CCOC1CCC(C(O1)CC(=O)O)O |
同義語 |
2H-Pyran-2-aceticacid,6-ethoxytetrahydro-3-hydroxy-,[2R-(2alpha,3bta,6bta)]-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



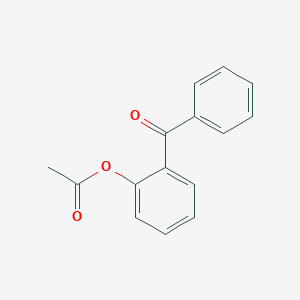
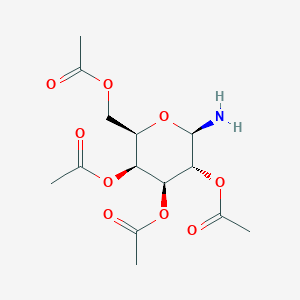
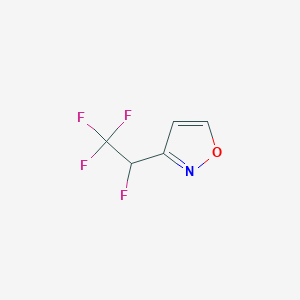
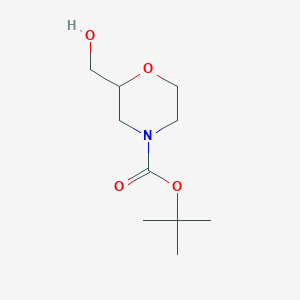
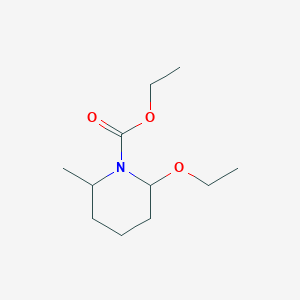
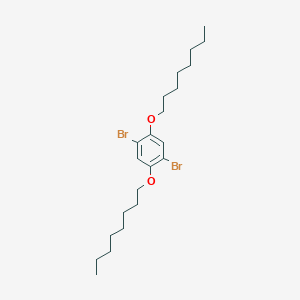
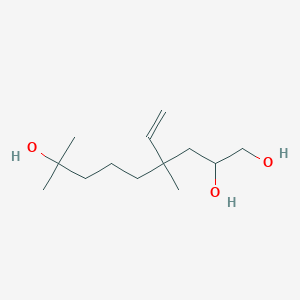
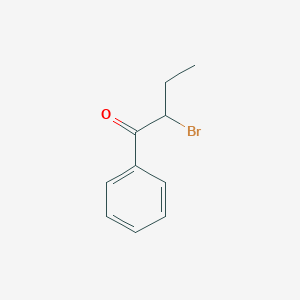
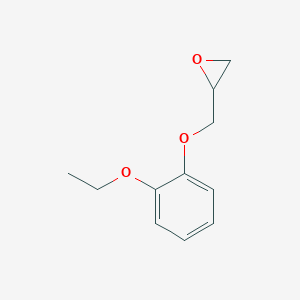
![4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One](/img/structure/B142215.png)
